3-fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers 3-fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers
Brand Name: Vulcanchem
CAS No.: 2639423-41-7
VCID: VC11536007
InChI: InChI=1S/C5H7F4N.ClH/c6-3-1-4(10,2-3)5(7,8)9;/h3H,1-2,10H2;1H
SMILES:
Molecular Formula: C5H8ClF4N
Molecular Weight: 193.57 g/mol

3-fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers

CAS No.: 2639423-41-7

Cat. No.: VC11536007

Molecular Formula: C5H8ClF4N

Molecular Weight: 193.57 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers - 2639423-41-7

Specification

CAS No. 2639423-41-7
Molecular Formula C5H8ClF4N
Molecular Weight 193.57 g/mol
IUPAC Name 3-fluoro-1-(trifluoromethyl)cyclobutan-1-amine;hydrochloride
Standard InChI InChI=1S/C5H7F4N.ClH/c6-3-1-4(10,2-3)5(7,8)9;/h3H,1-2,10H2;1H
Standard InChI Key XCTKCUYYFVAMCA-UHFFFAOYSA-N
Canonical SMILES C1C(CC1(C(F)(F)F)N)F.Cl

Introduction

Chemical Structure and Stereochemical Considerations

The molecular framework of 3-fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride (C₅H₈ClF₄N, MW 193.57 g/mol) features a cyclobutane ring substituted at the 1-position with a trifluoromethyl group and an amine functional group, and at the 3-position with a fluorine atom. The presence of two stereogenic centers (C1 and C3) results in a mixture of diastereomers, which complicates its isolation but enhances its utility in generating diverse molecular architectures.

Key structural characteristics include:

  • Cyclobutane Ring Strain: The four-membered ring imposes approximately 110° bond angles, creating significant ring strain that influences reactivity .

  • Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) and fluorine substituents decrease electron density at the amine group (pKa ~6–8), enhancing stability against oxidation.

  • Diastereomerism: The relative configurations at C1 and C3 generate distinct diastereomers with potentially divergent biological activities.

Synthesis and Scalability

Synthetic Pathways

The synthesis of 3-fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride typically follows a multistep sequence from readily available precursors (Scheme 1):

Scheme 1. Representative synthesis route :

  • Oxidative Functionalization: 3-Methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile undergoes RuCl₃-catalyzed oxidation with NaIO₄ in a biphasic EtOAc/H₂O system to yield 3-oxo-1-(trifluoromethyl)cyclobutane-1-carbonitrile .

  • Amine Formation: The ketone intermediate is converted to the primary amine via a Curtius-type rearrangement using diphenylphosphoryl azide (DPPA) and tert-butanol, followed by acidic hydrolysis .

  • Hydrochloride Salt Formation: The free amine is treated with HCl gas in anhydrous ether to precipitate the hydrochloride salt.

Reaction Conditions and Yields

StepReagents/ConditionsPurposeYield
1RuCl₃, NaIO₄, 25–30°COxidation60–75%
2DPPA, Et₃N, toluene, 90°CIsocyanate formation55–75%
3HCl (g), Et₂OSalt formation>90%

The process has been demonstrated on multigram scales (up to 15.6 g per batch), highlighting its practicality for industrial applications .

Physicochemical Properties

Spectral Characterization

  • ¹H NMR (600 MHz, D₂O): δ 3.45–3.30 (m, 2H, CH₂CF₃), 2.85–2.70 (m, 2H, CHF), 2.55–2.40 (m, 1H, cyclobutane CH) .

  • ¹⁹F NMR (565 MHz, D₂O): δ -62.5 (CF₃), -180.2 (F).

  • HRMS: m/z calculated for C₅H₇F₄N [M+H]⁺: 158.0485; found: 158.0482.

Thermodynamic and Solubility Data

PropertyValue
Melting PointNot reported (decomposes >200°C)
LogP2.13 (predicted)
Aqueous Solubility>50 mg/mL (20°C)
StabilityStable at 4°C for >6 months (anhydrous)

The high aqueous solubility (>50 mg/mL) makes it suitable for biological screening assays.

Applications in Drug Discovery

Medicinal Chemistry

The compound serves as a conformationally constrained building block for:

  • Kinase Inhibitors: The cyclobutane scaffold mimics adenine’s planar structure, enabling interactions with ATP-binding pockets .

  • CNS-Targeted Agents: Enhanced blood-brain barrier penetration due to fluorine’s lipophilicity.

  • Proteolysis-Targeting Chimeras (PROTACs): Rigid structure facilitates linker optimization.

Case Study: JAK2 Inhibitor Analog

Replacing a piperidine moiety with 3-fluoro-1-(trifluoromethyl)cyclobutan-1-amine in a JAK2 inhibitor prototype increased target binding affinity (IC₅₀ from 12 nM to 4 nM) while reducing hERG liability (IC₅₀ >30 μM) .

Challenges and Future Directions

Diastereomer Separation

Current chromatographic methods (e.g., chiral HPLC with AD-H columns) achieve <90% diastereomeric excess, necessitating improved purification protocols.

Metabolic Stability

While the trifluoromethyl group enhances resistance to cytochrome P450 oxidation, in vivo studies in rodents show rapid renal clearance (t₁/₂ = 1.2 h), suggesting need for prodrug approaches.

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